Ethyl 3-(2H-tetrazol-5-ylamino)benzoate
Description
Ethyl 3-(2H-tetrazol-5-ylamino)benzoate is an ethyl benzoate derivative functionalized at the 3-position with a tetrazole ring linked via an amino group. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, is notable for its acidity (pKa ~4–5) and ability to act as a bioisostere for carboxylic acids, enhancing metabolic stability in pharmaceuticals . While direct synthetic or spectroscopic data for this compound are absent in the provided evidence, its structural analogs suggest synthesis routes involving condensation, reduction, or heterocyclic cyclization steps .
Properties
IUPAC Name |
ethyl 3-(2H-tetrazol-5-ylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-9(16)7-4-3-5-8(6-7)11-10-12-14-15-13-10/h3-6H,2H2,1H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMSCFVQXATJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2H-tetrazol-5-ylamino)benzoate typically involves the reaction of ethyl 3-aminobenzoate with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring. The general reaction scheme is as follows:
Starting Material: Ethyl 3-aminobenzoate
Reagents: Sodium azide, triethyl orthoformate
Conditions: Reflux
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2H-tetrazol-5-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other nitrogen-containing heterocycles.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 3-(2H-tetrazol-5-ylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antibacterial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2H-tetrazol-5-ylamino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors through hydrogen bonding and electrostatic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate
- Structure : A benzoate ester with a fused benzo[e][1,4]diazepine ring (seven-membered, two nitrogens) at the 2-position.
- Key Properties: Synthesized via condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranilate, followed by Pd/C reduction and FeCl3-mediated cyclization . Potential CNS activity due to the diazepine scaffold, a common feature in anxiolytics. Lower polarity compared to tetrazole derivatives, impacting blood-brain barrier permeability.
Ethyl 3-((2-(2-Chloroacetamido)thiazol-5-yl)methyl)benzoate
- Structure : Features a thiazole ring (five-membered, sulfur, and nitrogen) attached via a methyl group at the 3-position.
- Key Properties: Synthesized by reacting ethyl 3-((2-aminothiazol-5-yl)methyl)benzoate with chloroacetyl chloride . The chloroacetamido group introduces electrophilic reactivity, enabling covalent interactions with biological targets (e.g., antimicrobial agents). Thiazole’s electron-withdrawing nature contrasts with tetrazole’s acidity, influencing solubility and target affinity.
Ethyl 4-(Dimethylamino)benzoate
- Structure: A 4-substituted benzoate with a dimethylamino group.
- Key Properties: High electron-donating capacity from the dimethylamino group enhances reactivity in photopolymerization, as seen in resin cements . Demonstrates superior degree of conversion and physical properties in resins compared to methacrylate analogs. Less acidic (pKa ~8–10) than tetrazole derivatives, limiting use in pH-sensitive applications.
General Alkyl Benzoates
- Examples : Ethyl benzoate, methyl benzoate, butyl benzoate .
- Key Properties: Low toxicity and widespread use in cosmetics and fragrances. Lack of heterocyclic substituents reduces chemical versatility but improves stability in non-reactive environments.
Comparative Data Table
Research Implications and Limitations
- Pharmacological Potential: The tetrazole-amino group in this compound may enhance binding to targets like sirtuins or HDACs, akin to dual inhibitors in .
- Synthetic Challenges : Direct synthesis routes are undefined, but methods from (e.g., cyclization with FeCl3) could be adapted .
- Data Gaps : Absence of NMR or toxicity data for the target compound limits precise comparisons; further experimental validation is required.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(2H-tetrazol-5-ylamino)benzoate, and what key reagents are involved?
The synthesis typically involves cycloaddition reactions between nitriles and sodium azide under acidic conditions to form the tetrazole ring. Ethyl 3-aminobenzoate serves as the starting material, with reagents like ammonium chloride and diphenyl phosphorazidate facilitating the coupling of the tetrazole moiety. Solvents such as xylenes or dioxane are used under reflux, and catalysts (e.g., zinc chloride) may enhance yield. Post-reaction purification via recrystallization (e.g., ethanol) is critical to isolate the product .
Key Reagents Table
| Reagent | Role | Example Source |
|---|---|---|
| Sodium azide | Tetrazole ring formation | PubChem |
| Ethyl 3-aminobenzoate | Benzoate backbone | NIST |
| Diphenyl phosphorazidate | Coupling agent | Synthetic protocols |
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while Infrared (IR) spectroscopy identifies functional groups like ester C=O (~1700 cm⁻¹) and tetrazole N-H stretches. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. High-resolution crystallography (via SHELX) resolves structural ambiguities, particularly for tautomeric forms of the tetrazole ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization involves systematic variation of:
- Temperature : Elevated temperatures (80–120°C) accelerate cycloaddition but may promote side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance azide reactivity, while non-polar solvents (xylenes) favor specific tautomers.
- Catalysts : Lewis acids (e.g., ZnCl₂) stabilize intermediates in tetrazole formation. Kinetic studies (second-order kinetics for nucleophilic substitution) and Design of Experiments (DoE) methodologies help identify optimal conditions .
Q. How can X-ray crystallography data resolve structural ambiguities in this compound?
SHELX programs (e.g., SHELXL) refine crystallographic data to resolve tautomerism in the tetrazole ring (1H vs. 2H forms) and confirm regiochemistry. For example, hydrogen bonding patterns between the tetrazole NH and ester carbonyl can be modeled to validate the structure. High-resolution data (≤ 0.8 Å) are critical for distinguishing subtle electron density differences .
Q. How do researchers address contradictions in reported biological activity data for tetrazole-benzoate derivatives?
Contradictions often arise from variations in:
- Assay conditions : Buffer pH, solvent (DMSO vs. aqueous), and cell lines affect compound stability and bioavailability.
- Purity : HPLC or GC-MS validation ensures >95% purity to exclude confounding impurities.
- Target specificity : Molecular docking (e.g., with COX-2 enzymes) and isothermal titration calorimetry (ITC) validate binding affinities independently .
Data Comparison Framework
| Parameter | Example Discrepancy Resolution |
|---|---|
| IC₅₀ variability | Re-test under standardized conditions |
| Solubility issues | Use co-solvents (e.g., PEG 400) |
Q. What mechanistic insights explain the reactivity of the tetrazole-amino-benzoate scaffold in nucleophilic substitutions?
The tetrazole ring’s electron-withdrawing nature activates the adjacent amino group for nucleophilic attack. For example, the chlorosulfonyl group in related compounds undergoes displacement by amines or thiols via an SN2 mechanism, with rate constants dependent on solvent dielectric constant (e.g., faster in DMSO than ethanol). Computational studies (DFT) model transition states to predict regioselectivity .
Methodological Guidelines
- Crystallography : Use SHELXL for refinement and Olex2 for visualization. Report R-factors (<5% for high-quality data) .
- Synthesis : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates rigorously to avoid tautomeric byproducts .
- Bioactivity : Pre-screen compounds using in silico tools (AutoDock Vina) to prioritize high-potential candidates for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
